N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide
Description
This compound features a 1,2,3,4-tetrahydroquinoline core substituted at position 1 with a furan-2-carbonyl group and at position 7 with a 2-(2-methylphenoxy)acetamide moiety.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-16-6-2-3-8-20(16)29-15-22(26)24-18-11-10-17-7-4-12-25(19(17)14-18)23(27)21-9-5-13-28-21/h2-3,5-6,8-11,13-14H,4,7,12,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISXDWGKCMFDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines a furan moiety with a tetrahydroquinoline and an acetamide group. The intricate design of this molecule suggests various mechanisms of action and therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 366.42 g/mol |
| CAS Number | 946321-88-6 |
| Structure | Chemical Structure |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of tetrahydroquinoline have shown promising results against various cancer cell lines, including KB and HepG2/A2 cells. These compounds often act through mechanisms such as apoptosis induction and inhibition of topoisomerase II activity .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Studies on related compounds have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting critical enzymatic pathways necessary for bacterial survival .
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Intercalation with DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : It may influence various signaling pathways that regulate cell survival and apoptosis.
Study on Antitumor Activity
A study conducted by researchers synthesized a series of tetrahydroquinoline derivatives and evaluated their cytotoxic effects on human tumor cell lines. Among these, the compound exhibited IC values in the low micromolar range against several cancer types, indicating potent antitumor activity .
Antimicrobial Testing
In another investigation into antimicrobial efficacy, derivatives were tested against clinical isolates of Candida albicans and Staphylococcus aureus. The results indicated that certain structural modifications enhanced antimicrobial potency significantly compared to standard antibiotics .
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
- N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide (G502-0095) Key Differences: Acetamide at position 6 (vs. 7) and 4-methoxyphenyl (vs. 2-methylphenoxy) substituent. Impact: Positional isomerism (6 vs. The 4-methoxy group is less sterically hindered than 2-methylphenoxy, which may reduce lipophilicity (logP) and alter metabolic stability . Molecular Weight: 390.44 g/mol (C₂₃H₂₂N₂O₄) vs. estimated ~400 g/mol for the target compound.
Tetrahydroquinoline Derivatives with Heterocyclic Substituents
- N-Benzyl Tetrahydroisoquinoline Derivatives () Example: Compound 20 (N-benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide). Key Differences: Bulkier substituents (piperidin-1-yl ethoxy, benzyl groups) and tetrahydroisoquinoline core (vs. tetrahydroquinoline). Impact: Increased steric bulk may hinder membrane permeability but enhance receptor selectivity.
Acetamide Variants with Aliphatic/Aromatic Groups
- Thiophene-2-carboximidamide Derivatives () Example: Compound 28 (N-(2-Oxo-1-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide). Key Differences: Thiophene-carboximidamide (vs. phenoxyacetamide) and piperidin-1-yl ethyl substituent. Impact: The thiophene ring introduces sulfur-mediated interactions (e.g., hydrogen bonding), while the piperidin group may enhance solubility via basic nitrogen.
Sulfonamide vs. Acetamide Derivatives
- N-(1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide () Key Differences: Sulfonamide (vs. acetamide) and 2,4-dimethylphenyl group. The dimethylphenyl group increases hydrophobicity, which may enhance CNS penetration but reduce aqueous solubility .
Physicochemical and Pharmacokinetic Considerations
Structure-Activity Relationship (SAR) Insights
- Position of Acetamide : Position 7 (target) vs. 6 (G502-0095) may optimize target engagement by aligning substituents with receptor pockets.
- Furan vs. Other Heterocycles : The furan-2-carbonyl group enhances electron density for π-π interactions compared to thiophene or sulfonamide derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
